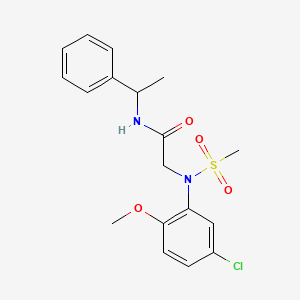![molecular formula C21H17ClN2O3 B5196883 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5196883.png)
3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone, also known as CNPP, is a synthetic compound that belongs to the family of cathinones. Cathinones are a class of drugs that are structurally similar to amphetamines and have stimulant effects on the central nervous system. CNPP is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone involves its interaction with the dopamine transporter. 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone binds to the transporter and prevents it from transporting dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the levels of dopamine in the synaptic cleft, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone are still being studied. However, it has been shown to have stimulant effects on the central nervous system, similar to other cathinones. 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can have various effects on mood, behavior, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has several advantages as a research tool. It is a potent inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone is also relatively easy to synthesize, which makes it accessible to researchers. However, 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has some limitations as a research tool. Its effects on the brain are still not fully understood, and its use in experiments requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone. One area of interest is the role of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone in addiction and substance abuse. 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has been shown to increase the release of dopamine, which is a neurotransmitter that plays a key role in addiction. Understanding the role of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone in addiction could lead to the development of new treatments for substance abuse disorders. Another area of interest is the potential therapeutic applications of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone. Its ability to increase the release of dopamine, norepinephrine, and serotonin could make it a valuable tool for treating various neurological and psychiatric disorders. However, more research is needed to understand the potential therapeutic applications of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone involves several steps, starting with the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-3-nitropropen-1-ol. This intermediate product is then reacted with phenylacetone to produce 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone. The synthesis of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has been the subject of several scientific studies, mainly focused on its potential use as a research tool. 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has been found to be a potent inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This property makes 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone a valuable tool for studying the role of dopamine in various physiological and pathological processes.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-3-(3-nitroanilino)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-17-11-9-15(10-12-17)20(14-21(25)16-5-2-1-3-6-16)23-18-7-4-8-19(13-18)24(26)27/h1-13,20,23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBSENIGKOWDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5196800.png)
![2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5196802.png)



![2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol](/img/structure/B5196830.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5196833.png)
![N-(1-isopropyl-2-methylpropyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5196844.png)

![1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196859.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethylcyclohexanamine](/img/structure/B5196862.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5196876.png)
![3-bromo-N-(2,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5196904.png)